molecular formula C17H18ClNO2S B11077385 1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline

1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11077385
M. Wt: 335.8 g/mol
InChI Key: JYJIGRPKUKINHG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound characterized by its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 6-ethyl-1,2,3,4-tetrahydroquinoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of 6-ethyl-1,2,3,4-tetrahydroquinoline in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline: Lacks the ethyl group, which may affect its chemical properties and biological activity.

    1-[(4-Methylphenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a chlorine atom, potentially altering its reactivity and applications.

    1-[(4-Bromophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline: The bromine atom may confer different electronic and steric effects compared to chlorine.

Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the ethyl group and the chlorophenyl sulfonyl moiety, which together influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct interactions in both chemical and biological contexts, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C17H18ClNO2S

Molecular Weight

335.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-6-ethyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H18ClNO2S/c1-2-13-5-10-17-14(12-13)4-3-11-19(17)22(20,21)16-8-6-15(18)7-9-16/h5-10,12H,2-4,11H2,1H3

InChI Key

JYJIGRPKUKINHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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